![molecular formula C20H26N2O3S B4225777 N~2~-benzyl-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4225777.png)
N~2~-benzyl-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Description
Synthesis Analysis
The synthesis of compounds related to N2-benzyl-N1-(2-isopropyl-6-methylphenyl)-N2-(methylsulfonyl)glycinamide involves complex chemical reactions, highlighting the synthetic pathways to achieve specific molecular frameworks. Notably, the process often incorporates the use of sulfonyl and benzyl groups, which are crucial for the stability and reactivity of the compound. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provides insights into the complexity of synthesizing compounds with specific sulfonyl and benzyl configurations (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to N2-benzyl-N1-(2-isopropyl-6-methylphenyl)-N2-(methylsulfonyl)glycinamide is characterized by the arrangement of atoms and functional groups that confer unique chemical properties. X-ray crystallography studies, such as those conducted on α-sulfonyl carbonions, reveal the pyramidalization of certain carbon atoms and the planarity in others, depending on the substitution patterns, which directly influence the reactivity and stability of these molecules (Gais et al., 1988).
Chemical Reactions and Properties
The chemical reactivity of N2-benzyl-N1-(2-isopropyl-6-methylphenyl)-N2-(methylsulfonyl)glycinamide and related compounds is influenced by the presence of sulfonyl and benzyl groups. These groups participate in various chemical reactions, including rearrangements and cyclization processes, which are essential for modifying the compound's structure and enhancing its potential utility. An example is the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali, leading to the formation of p-methylsulfonylphenylacetic acid (Dohmori, 1964).
properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)18-12-8-9-16(3)20(18)21-19(23)14-22(26(4,24)25)13-17-10-6-5-7-11-17/h5-12,15H,13-14H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLWCTAQTSWSDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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